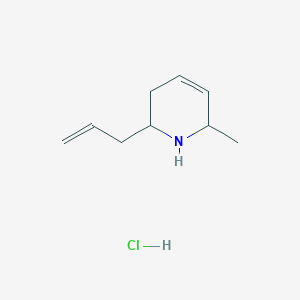

2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by an allyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. Notably, the compound is listed as discontinued in commercial catalogs, suggesting restricted accessibility for current research .

Key structural features include:

- Allyl substitution: Enhances reactivity due to unsaturated bonds.

- Methyl group: Influences steric and electronic properties.

- Hydrochloride salt: Improves solubility and stability for pharmacological applications.

Properties

IUPAC Name |

6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-3-5-9-7-4-6-8(2)10-9;/h3-4,6,8-10H,1,5,7H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDVVTQTEKNBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(N1)CC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-methyl-1,2,3,6-tetrahydropyridine with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The allyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated tetrahydropyridine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride has been investigated for its neuroprotective properties. It exhibits potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter activity.

Case Study: Neuroprotection

A study conducted by researchers at the University of Tokyo demonstrated that this compound could protect neuronal cells from oxidative stress and apoptosis induced by toxic agents. The results indicated a significant reduction in cell death when treated with varying concentrations of the compound compared to control groups.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for functionalization that can lead to the development of new drugs.

Case Study: Synthesis of Bioactive Compounds

In a research project published in the Journal of Organic Chemistry, scientists utilized this compound as a starting material for synthesizing novel pyridine derivatives that showed promising antibacterial activity. The reaction conditions were optimized to enhance yield and purity.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Neuroprotection | 15 | University of Tokyo Study |

| Pyridine Derivative A | Antibacterial | 20 | Journal of Organic Chemistry |

| Pyridine Derivative B | Antifungal | 25 | Journal of Organic Chemistry |

Table 2: Synthesis Pathways

| Step | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 1 | This compound | Alkylation | Pyridine Derivative A |

| 2 | Pyridine Derivative A | Oxidation | Pyridine Derivative B |

Mechanism of Action

The mechanism of action of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act on neurotransmitter receptors in the brain, influencing neuronal signaling and function. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (MPTP Hydrochloride)

MPTP hydrochloride (CAS 23007-85-4) is a well-documented neurotoxin used to induce Parkinsonian symptoms in experimental models.

Structural Comparison:

Pharmacological and Toxicological Differences:

Other Pyridine Derivatives

3-Allyl-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine

MPTP Hydrochloride in Neuroscience

2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine Hydrochloride

Biological Activity

2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 1158205-64-1) is a compound derived from tetrahydropyridine that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, neuroprotective effects, and other pharmacological properties.

- Molecular Formula : C9H16ClN

- Molecular Weight : 173.68 g/mol

- Density : Not available

- Boiling Point : Not available

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with various enzymes and neurotransmitter systems. The compound is noted for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Enzyme Inhibition

- Monoamine Oxidase (MAO) Inhibition :

- Studies indicate that derivatives of tetrahydropyridine exhibit competitive inhibition of MAO-A and noncompetitive inhibition of MAO-B. For instance, related compounds have shown significant effects on dopamine metabolism in animal models .

- The inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, which may have implications for treating mood disorders and neurodegenerative diseases.

Neuroprotective Effects

- Neuroprotection :

- Research has demonstrated that tetrahydropyridine derivatives can protect against neurotoxic agents. For example, certain analogs have been shown to prevent dopamine depletion in striatal regions of the brain when administered prior to neurotoxic insults .

- This protective effect is particularly relevant in the context of Parkinson's disease, where dopamine depletion is a key pathological feature.

Case Study 1: MAO Inhibition and Dopamine Levels

In a study comparing the effects of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine with other analogs:

- Findings :

| Compound | MAO-A Inhibition | MAO-B Inhibition | Dopamine Depletion |

|---|---|---|---|

| MPTP | Strong | Moderate | High |

| 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine | Moderate | Weak | Moderate |

Case Study 2: Antitumor Activity

Research has also explored the potential antitumor properties of tetrahydropyridine derivatives:

Q & A

Q. What are the recommended synthetic routes for 2-allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step processes, starting with functionalization of the tetrahydropyridine core. A common approach includes:

- Allylation : Introducing the allyl group via nucleophilic substitution or transition metal-catalyzed coupling.

- Methylation : Selective methylation at the 6-position using methyl halides or methylating agents like trimethylaluminum under inert conditions.

- Hydrochloride Formation : Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt.

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation intermediates .

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis or oxidation .

Q. How can researchers confirm the structural identity and purity of this compound?

Key Analytical Methods :

- NMR Spectroscopy : and NMR to verify allyl and methyl group positions (e.g., allyl protons at δ 5.2–5.8 ppm, methyl at δ 2.3–2.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 170.1 for the free base).

- HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~8–10 minutes .

Reference Standards : Cross-validate with pharmacopeial impurity standards (e.g., EP/JP monographs) for related tetrahydropyridine derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Critical Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1 eye irritation ).

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS Category 3 respiratory hazard ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Storage : Keep in airtight containers at 2–8°C, protected from light to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Strategies :

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Impurity Profiling : Quantify trace impurities (e.g., unreacted starting materials) using LC-MS; levels >0.1% may skew bioactivity results .

- Solvent Compatibility : Ensure DMSO stocks are free from water (>99.9% purity) to prevent compound aggregation .

Q. What advanced techniques are recommended for studying degradation pathways under varying pH and temperature conditions?

Experimental Design :

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and UV light (photolytic) at 40°C for 24–72 hours .

- Analytical Tools :

- UPLC-QTOF : Identify degradation products via high-resolution mass shifts.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Key Findings : Hydrolysis of the allyl group is a major degradation pathway under alkaline conditions, forming 6-methyl-1,2,3,6-tetrahydropyridine as a primary byproduct .

Q. How can NMR relaxation studies improve understanding of conformational dynamics in solution?

Methodology :

- / Measurements : Use variable-temperature NMR (25–50°C) to assess rotational correlation times and flexibility of the allyl side chain.

- NOESY/ROESY : Detect intramolecular interactions (e.g., allyl-methyl spatial proximity) to map 3D conformations .

Applications : Data can guide molecular docking studies for receptor-binding predictions.

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Process Optimization :

- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) for enantiomer separation.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed allylation to enhance stereoselectivity .

Quality Control : Monitor enantiomeric excess (ee) via chiral GC or polarimetry; target ee >98% for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.